2,2'-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile
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Overview
Description
2,2’-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile is a complex organic compound with the molecular formula C21H13N5S and a molecular weight of 367.43 g/mol This compound is characterized by the presence of a thiadiazole ring fused to a pyridine ring, which is further connected to phenylene groups and acetonitrile moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dibromo-3,4-diaminopyridine as the primary starting material.
Formation of Thiadiazole Ring: Under nitrogen atmosphere, 2,5-dibromo-3,4-diaminopyridine is dissolved in pyridine and cooled to 0°C.
Purification: The product is extracted using dichloromethane, and the organic layer is dried under reduced pressure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-deficient aromatic rings.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as alcohols, amines, and thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted derivatives, while oxidation can produce oxidized forms of the compound .
Scientific Research Applications
2,2’-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile has several scientific research applications:
Organic Electronics: It is used in the development of organic field-effect transistors (OFETs) due to its semiconducting properties.
Photophysical Studies: The compound is studied for its photophysical properties, making it useful in the design of optoelectronic devices.
Material Science:
Mechanism of Action
The mechanism of action of 2,2’-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine: This compound is structurally similar and can undergo similar nucleophilic substitution reactions.
Tetraphenylethene end-capped [1,2,5]thiadiazolo[3,4-c]pyridine: Another related compound used in two-photon absorption studies.
Uniqueness
2,2’-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile is unique due to its specific combination of thiadiazole and pyridine rings, which confer distinct electronic properties. This makes it particularly valuable in the field of organic electronics and material science .
Properties
Molecular Formula |
C21H13N5S |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[4-[4-[4-(cyanomethyl)phenyl]-[1,2,5]thiadiazolo[3,4-c]pyridin-7-yl]phenyl]acetonitrile |
InChI |
InChI=1S/C21H13N5S/c22-11-9-14-1-5-16(6-2-14)18-13-24-19(21-20(18)25-27-26-21)17-7-3-15(4-8-17)10-12-23/h1-8,13H,9-10H2 |
InChI Key |
HAQHECVPKURMJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C2=CN=C(C3=NSN=C23)C4=CC=C(C=C4)CC#N |
Origin of Product |
United States |
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